molecular formula C20H20BrN3OS B2682704 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 537679-66-6

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B2682704
CAS RN: 537679-66-6
M. Wt: 430.36
InChI Key: VMTBMUDBIDKAQL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it also has a sulfanylidene group (-SH), a carboxamide group (-CONH2), and two phenyl rings, one of which is brominated and the other is dimethylated .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the sulfanylidene group, and the phenyl rings would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfanylidene group might be susceptible to oxidation, and the bromine atom on the phenyl ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

The synthesis of heterocyclic compounds, including pyrimidine derivatives, plays a significant role in the development of new therapeutic agents. Research by Gad-Elkareem et al. (2011) explores the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds exhibited in vitro antimicrobial activities, highlighting the potential of similar pyrimidine derivatives in medicinal chemistry and drug discovery (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiprotozoal Agents

Another study by Ismail et al. (2004) describes the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting that similar structures could be explored for antiprotozoal drug development (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Anticancer and Anti-inflammatory Agents

The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents is explored in research by Rahmouni et al. (2016). These compounds were evaluated for cytotoxicity against various cancer cell lines and 5-lipoxygenase inhibition, demonstrating their potential as leads for anticancer and anti-inflammatory drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Cytotoxic Activity of Thiopyrimidine Derivatives

Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives and evaluated their cytotoxic activity against cancer and normal cell lines. The study provides insights into the structure-activity relationship and the potential of thiopyrimidine derivatives in the development of new anticancer drugs (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. This might include exploring its biological activity, if any, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-8-12(2)10-16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-4-6-15(21)7-5-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBMUDBIDKAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

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